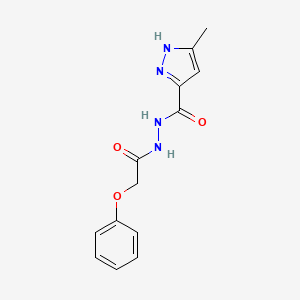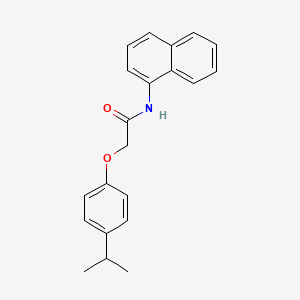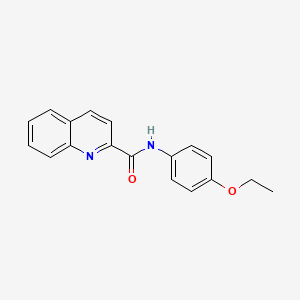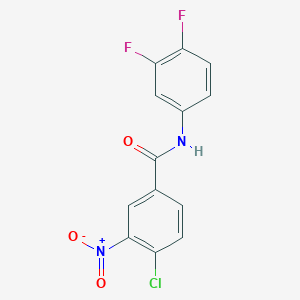
3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N’-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
3-methyl-N’-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N’-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another pyrazole derivative with different substituents.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: A compound with a pyrimidine ring instead of a phenoxyacetyl group.
Uniqueness
3-methyl-N’-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a pyrazole ring with a phenoxyacetyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
5-methyl-N'-(2-phenoxyacetyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-7-11(15-14-9)13(19)17-16-12(18)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUYQZXOHMBSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
![methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B5790649.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5790662.png)

![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5790674.png)
![3-amino-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B5790690.png)
![N-[(2-fluorophenyl)methyl]-4-propoxybenzamide](/img/structure/B5790694.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)

![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5790728.png)
